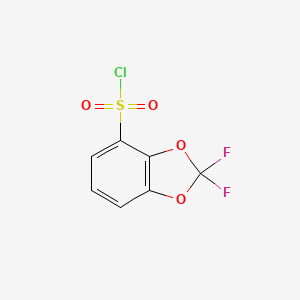

2,2-Difluoro-2H-1,3-benzodioxole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

2,2-difluoro-1,3-benzodioxole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O4S/c8-15(11,12)5-3-1-2-4-6(5)14-7(9,10)13-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCUQVIKWLIGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)Cl)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590262 | |

| Record name | 2,2-Difluoro-2H-1,3-benzodioxole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89819-42-1 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-4-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89819-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-2H-1,3-benzodioxole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluoro-1,3-dioxaindane-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme

- Starting material: 2,2-dichloro-1,3-benzodioxole

- Fluorinating agent: Potassium fluoride (KF)

- Catalysts: Potassium hydrogen fluoride (KHF₂), sodium hydrogen fluoride (NaHF₂), cesium hydrogen fluoride (CsHF₂), rubidium hydrogen fluoride (RbHF₂), or quaternary ammonium hydrogen fluoride (NR₄HF₂) where R can be hydrogen, alkyl, aryl, etc.

- Solvent: Tetramethylene sulfone (high boiling polar aprotic solvent)

- Temperature: Approximately 140°C

- Reaction time: Around 8 hours

Detailed Reaction Conditions and Findings

- The reaction involves chlorine-fluorine exchange, converting 2,2-dichloro-1,3-benzodioxole to 2,2-difluoro-1,3-benzodioxole.

- The catalyst KHF₂ is preferred due to controlled catalysis and reduced side reactions.

- The catalyst KHF₂ can be generated in situ by reacting KF with traces of water or by adding anhydrous strong acids (e.g., HCl or HBr).

- The molar ratio of KF to 2,2-dichloro-1,3-benzodioxole is critical, ideally between 2:1 and 2.5:1.

- Catalyst loading ranges from 0.5% to 50% by weight relative to 2,2-dichloro-1,3-benzodioxole, with 5% to 20% being optimal.

- The process tolerates traces of water, which can aid catalyst formation.

- After reaction completion, the mixture is cooled, water is added to dissolve inorganic salts, and the organic layer containing 2,2-difluoro-1,3-benzodioxole is separated and purified by distillation.

- Gas chromatography (GC) is used to monitor conversion and purity.

Example Reaction Data

| Component | Amount (g) | Moles | Role |

|---|---|---|---|

| Anhydrous potassium fluoride (KF) | 210 | 3.61 mol | Fluorinating agent |

| Potassium hydrogen fluoride (KHF₂) | 23 | - | Catalyst |

| Tetramethylene sulfone | 500 | - | Solvent |

| 2,2-Dichloro-1,3-benzodioxole | 226 | 1.18 mol | Starting material |

- Reaction at 140°C for 8 hours achieves 100% conversion of 2,2-dichloro-1,3-benzodioxole to 2,2-difluoro-1,3-benzodioxole.

Sulfonylation to Form this compound

While the direct sulfonylation step for this compound is less frequently detailed in literature, typical sulfonyl chloride formation on aromatic rings involves chlorosulfonation reactions.

General Sulfonylation Method

- Starting material: 2,2-Difluoro-1,3-benzodioxole

- Reagents: Chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂)

- Conditions: Controlled temperature (often 0–50°C) to avoid overreaction

- Outcome: Introduction of sulfonyl chloride group at the 4-position of the benzodioxole ring

Notes on Selectivity and Reaction Control

- Electron-withdrawing fluorine atoms influence regioselectivity.

- Reaction conditions must be optimized to avoid degradation or multiple substitutions.

- Purification typically involves aqueous workup and recrystallization or distillation.

Comparative Analysis of Catalysts and Reaction Parameters

| Catalyst Type | Catalyst Loading (% wt) | Advantages | Notes |

|---|---|---|---|

| Potassium hydrogen fluoride (KHF₂) | 5–20 | Controlled catalysis, tolerates moisture | Preferred catalyst in patent literature |

| Sodium hydrogen fluoride (NaHF₂) | Similar to KHF₂ | Alternative catalyst | Less commonly used |

| Cesium hydrogen fluoride (CsHF₂) | Similar | Potentially higher activity | Cost and availability considerations |

| Rubidium hydrogen fluoride (RbHF₂) | Similar | Alternative catalyst | Less common |

| Quaternary ammonium hydrogen fluoride (NR₄HF₂) | Variable | Organic soluble catalyst, e.g., benzyltrimethylammonium HF | Useful for specific reaction conditions |

Summary of Key Research Findings

- The patented process by Casado et al. (US Patent 5432290) provides a robust method for fluorination of 2,2-dichloro-1,3-benzodioxole using KF and KHF₂ catalyst in tetramethylene sulfone solvent at elevated temperatures, achieving high yields and purity.

- The process tolerates trace water, which assists in catalyst formation and avoids the need for rigorously anhydrous conditions.

- The sulfonyl chloride derivative is typically prepared by chlorosulfonation of the difluoro benzodioxole intermediate, a standard aromatic sulfonylation technique, though detailed optimized conditions for this step are less documented in the public domain.

- Analytical techniques such as gas chromatography and distillation purification are standard for monitoring and isolating the desired products.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2H-1,3-benzodioxole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to form 2,2-difluoro-1,3-benzodioxole-4-sulfonamide under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Catalysts: Base catalysts such as pyridine or triethylamine.

Solvents: Organic solvents like dichloromethane or tetrahydrofuran.

Major Products

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

2,2-Difluoro-2H-1,3-benzodioxole-4-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Pharmaceuticals: Potential intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

Material Science: Utilized in the development of fluorinated materials with unique properties.

Biological Studies: Employed in the synthesis of biologically active compounds for research purposes.

Mechanism of Action

The mechanism of action of 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Heterocycle and Substituent Analysis

2,2-Difluoro-2H-1,3-benzodioxole-4-sulfonyl Chloride

- Core : Benzodioxole (oxygen-containing fused ring).

- Substituents : Two fluorine atoms at position 2; sulfonyl chloride at position 3.

- Key Properties: High reactivity due to electron-withdrawing fluorine atoms, which activate the sulfonyl chloride for substitution. Enhanced stability compared to non-fluorinated analogs due to fluorine’s electronegativity stabilizing the ring .

4-(2,2-Dichloro-1,1-difluoroethoxy)benzenesulfonyl Chloride (CAS 64728-72-9)

- Core : Benzene.

- Substituents : A dichloro-difluoroethoxy group (-O-CCl₂F₂) at position 4; sulfonyl chloride at position 1.

- Molecular Weight : 325.544 g/mol.

- Key Differences: The ethoxy group introduces steric bulk and additional halogen atoms, increasing molecular weight by ~35% compared to the benzodioxole analog.

3,6-Difluoro-2-methoxybenzenesulfonyl Chloride (CAS 1162257-28-4)

- Core : Benzene.

- Substituents : Fluorine atoms at positions 3 and 6; methoxy (-OCH₃) at position 2; sulfonyl chloride at position 1.

- Key Differences :

Functional Group and Reactivity Comparison

Biological Activity

2,2-Difluoro-2H-1,3-benzodioxole-4-sulfonyl chloride (DFBDSC) is a synthetic organic compound characterized by its unique molecular structure, which includes two fluorine atoms and a sulfonyl chloride group. Its molecular formula is C₇H₃ClF₂O₄S, with a molecular weight of approximately 256.61 g/mol. This compound has garnered attention for its potential applications in environmental science, particularly in the biotreatment of contaminated wastewater, as well as in medicinal chemistry due to its reactivity and biological properties.

The sulfonyl chloride functional group in DFBDSC contributes significantly to its reactivity, particularly towards nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis and pharmaceutical development. The presence of fluorine atoms enhances its electrophilic character, which can be exploited in various chemical reactions.

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| This compound | C₇H₃ClF₂O₄S | 256.61 g/mol | Dual fluorination; highly reactive |

| 2H-1,3-Benzodioxole-4-sulfonyl chloride | C₇H₅ClO₄S | 206.63 g/mol | Lacks fluorine substituents |

| 4-Fluoro-benzenesulfonyl chloride | C₆H₄ClFOS | 192.66 g/mol | Different aromatic framework |

Environmental Remediation

One of the primary applications of DFBDSC is in the biotreatment of fludioxonil-contaminated wastewater. Fludioxonil is a fungicide commonly found in effluents from fruit packaging plants. Research indicates that DFBDSC can effectively facilitate the degradation of fludioxonil in an immobilized cell bioreactor operating under microaerophilic conditions. This process involves reducing hydraulic retention times (HRTs) to enhance treatment efficiency.

Case Study : A study demonstrated that using DFBDSC in bioreactors significantly improved the breakdown of fludioxonil, suggesting its utility in environmental cleanup efforts .

Medicinal Chemistry

DFBDSC's biological activity extends to potential medicinal applications, particularly as an inhibitor in enzyme activity. Research into benzodioxole derivatives has shown promising results regarding their efficacy against various biological targets.

Key Findings :

- α-Amylase Inhibition : In vitro studies have indicated that benzodioxole derivatives exhibit potent inhibition of α-amylase, an enzyme critical in carbohydrate metabolism. For instance, related compounds have shown IC50 values ranging from 0.68 µM to 0.85 µM against α-amylase while maintaining low cytotoxicity towards normal cell lines .

- Antidiabetic Potential : Some derivatives have been evaluated for their antidiabetic effects in vivo using streptozotocin-induced diabetic mice models. These studies revealed significant reductions in blood glucose levels, highlighting their potential for therapeutic use .

While specific data on the mechanism of action for DFBDSC is limited, its sulfonyl chloride group suggests it may participate in nucleophilic substitution reactions with biological macromolecules. This characteristic could allow DFBDSC to interact with various enzymes and receptors, influencing metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sulfonation of the parent benzodioxole derivative. A validated approach involves chlorosulfonation using chlorosulfonic acid under controlled temperatures (0–5°C), followed by quenching with thionyl chloride to stabilize the sulfonyl chloride group . Key parameters include stoichiometric ratios (e.g., 1:3 benzodioxole to ClSO3H), reaction time (4–6 hours), and inert gas purging to avoid hydrolysis. Purity can be enhanced via recrystallization in non-polar solvents (e.g., hexane) or column chromatography (SiO2, eluent: ethyl acetate/hexane 1:5) .

Q. How can the purity and structural integrity of this sulfonyl chloride be verified post-synthesis?

- Methodological Answer : Use a combination of 1H/19F NMR to confirm the presence of difluoro and sulfonyl chloride groups. For example, the sulfonyl chloride proton appears as a singlet near δ 8.1 ppm in CDCl3, while fluorine atoms exhibit coupling patterns in 19F NMR . FT-IR can validate the S=O stretching vibrations (~1360 cm⁻¹ and 1180 cm⁻¹). Quantitative purity assessment via HPLC (C18 column, mobile phase: acetonitrile/water 70:30) is recommended, with purity thresholds >95% for research-grade material .

Q. What are the critical stability considerations for handling and storing this compound?

- Methodological Answer : The sulfonyl chloride group is moisture-sensitive. Store under inert gas (argon/nitrogen) at 2–8°C in amber vials to prevent photodegradation . Decomposition products (e.g., sulfonic acids) can be monitored via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane). Avoid prolonged exposure to ambient humidity; use anhydrous solvents (e.g., dried DCM) during reactions .

Advanced Research Questions

Q. How does the electronic effect of the difluoro substituent influence the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing difluoro groups activate the sulfonyl chloride toward nucleophilic attack. Kinetic studies (e.g., with amines or alcohols) show accelerated reaction rates compared to non-fluorinated analogs. For example, in reactions with piperidine, second-order rate constants (k2) increase by ~2.5× at 25°C in THF . Computational modeling (DFT) of the LUMO energy of the sulfonyl chloride moiety can predict reactivity trends .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or dimerization) during functionalization of this sulfonyl chloride?

- Methodological Answer :

- Hydrolysis Control : Use molecular sieves (3Å) or dehydrating agents (MgSO4) in situ. Reactions in aprotic solvents (e.g., DMF or acetonitrile) at 0°C reduce water ingress .

- Dimerization Prevention : Limit reaction temperatures to <40°C and avoid prolonged storage in solution. Sterically hindered bases (e.g., DIPEA) can suppress base-induced dimerization .

Q. How can this compound be utilized in the synthesis of complex heterocycles or bioactive molecules?

- Methodological Answer : The sulfonyl chloride serves as a versatile electrophile. Example applications:

- Sulfonamide Formation : React with primary/secondary amines (e.g., morpholine) in DCM at 0°C to form sulfonamides, intermediates for kinase inhibitors .

- Cross-Coupling Reactions : Pd-catalyzed coupling with boronic acids (Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the sulfonate position .

- Peptide Modification : Conjugate with cysteine residues via thiol-sulfonate exchange for bioconjugation studies .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points and spectral How should researchers reconcile these?

- Analysis : reports mp 82–84°C for a structurally similar sulfonyl chloride (4′-fluoro[1,1′-biphenyl]-4-sulfonyl chloride), while related benzodioxole derivatives (e.g., 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid) show mp variability (e.g., 186.19°C in vs. 210°C in ).

- Resolution : Variability arises from polymorphism or purity differences. Always cross-validate with DSC (differential scanning calorimetry) and ensure samples are dried to constant weight. Collaborate with crystallography databases (e.g., CCDC) for structural benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.